REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[C:5]1[CH:6]=[C:7]([C:11]2[NH:16][C:15](=O)[CH:14]=[CH:13][N:12]=2)[CH:8]=[CH:9][CH:10]=1)C.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:15]1[CH:14]=[CH:13][N:12]=[C:11]([C:7]2[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=2)[CH:4]=[O:3])[N:16]=1
|
Name
|
2-(3-diethoxymethylphenyl)- 4(3H)-pyrimidinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=1C=C(C=CC1)C1=NC=CC(N1)=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess phosphorous oxychloride was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
WAIT
|
Details
|
left 3.1 g of residue which
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1)C=1C=C(C=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |